Methylguanidine hydrochloride
CAS No.: 21770-81-0
Cat. No.: VC21152195
Molecular Formula: C2H8ClN3
Molecular Weight: 109.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21770-81-0 |
|---|---|
| Molecular Formula | C2H8ClN3 |
| Molecular Weight | 109.56 g/mol |
| IUPAC Name | 2-methylguanidine;hydrochloride |
| Standard InChI | InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H |
| Standard InChI Key | VJQCNCOGZPSOQZ-UHFFFAOYSA-N |
| Canonical SMILES | CN=C(N)N.Cl |
Introduction
Chemical Identity and Structure
1-Methylguanidine hydrochloride is an alkylated guanidine salt with the molecular formula C₂H₈ClN₃. The compound consists of a guanidine core with a methyl group substitution, forming the cationic methylguanidinium ion paired with a chloride counter-ion. As a member of the guanidine family, it shares structural features with other biologically significant guanidine compounds. The parent compound, methylguanidine, is a product of protein catabolism found in biological systems .
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial contexts:
| Identifier | Value |
|---|---|
| CAS Number | 21770-81-0 |
| IUPAC Name | Carbamimidoyl(methyl)azanium chloride |
| Common Synonyms | Methylguanidine hydrochloride, N-Methylguanidine hydrochloride, 1-Methyl-guanidinhydrochloride, Methylguanidinium chloride |
| MDL Number | MFCD00012576 |
| Molecular Formula | C₂H₈ClN₃ |
| Molecular Weight | 109.56 g/mol |
The compound is registered in multiple chemical databases, providing standardized identification across scientific platforms .
Physical and Chemical Properties
1-Methylguanidine hydrochloride presents as a white to almost white crystalline powder or crystalline solid at room temperature. Its physical properties make it suitable for various laboratory applications while requiring specific handling and storage conditions.
Physical Properties
The comprehensive physical properties of 1-Methylguanidine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Physical State (20°C) | Solid, white to almost white powder or crystals |
| Density | 1.22 g/mL at 20°C |
| Melting Point | -20°C |
| Boiling Point | 72°C |
| Flash Point | 65°F |
| Refractive Index | n20/D 1.4279 |
| Water Solubility | 250 mg/mL (2281.85 mM), clear solution |
| Appearance | White to almost white crystalline powder |
These physical properties indicate a relatively low melting point compound with good water solubility, though some contradictory information exists in the literature regarding its solubility .
Chemical Reactivity and Stability
The compound is notably hygroscopic, meaning it readily absorbs moisture from the air. This property necessitates storage under inert gas and in tightly sealed containers to prevent degradation. It should be stored away from oxidizing and reducing agents to maintain stability. When exposed to water, it forms clear solutions that may range from colorless to light yellow depending on purity and concentration .
| Category | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation |
| Risk Phrases | R22 (Harmful if swallowed) |
| Safety Phrases | S26, S36/37 |
| Personal Protective Equipment | Dust mask type N95 (US), eyeshields, gloves |
| WGK Germany | 3 (Highly water endangering substance) |
The compound is classified as harmful if ingested and can cause irritation to skin and eyes, requiring appropriate personal protective equipment during handling .
Applications and Uses
1-Methylguanidine hydrochloride has diverse applications in research, pharmaceutical development, and materials science.
Pharmaceutical Applications
The compound has significance in pharmaceutical research, particularly in the development of BACE1 inhibitors. BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) is an important target in Alzheimer's disease research. 1-Methylguanidine hydrochloride serves as a precursor in the synthesis of biaryl derivatives that function as BACE1 inhibitors, potentially contributing to the development of therapies for neurodegenerative disorders .
Biochemical Research
As an alkylated guanidine, the compound demonstrates inhibitory action against trypsin catalysis. Research indicates it inhibits the metabolism of certain hepatic drugs mediated by cytochrome P450 protein in human liver microsomes and hepatocytes. This property makes it valuable for studying drug metabolism pathways and enzyme inhibition mechanisms .
Materials Science Applications
The compound is utilized in the synthesis of biodegradable composite hydrogels through modified xylose pathways. Additionally, it serves as a precursor in the production of methylguanidinium borohydride ionic liquid, which has applications as a hydrogen storage material. These applications highlight its versatility beyond pharmaceutical research .
Biological Significance and Toxicity
The parent compound methylguanidine has significant biological implications, particularly in renal medicine and toxicology.
Biological Role and Metabolism
Methylguanidine is a product of protein catabolism found in biological systems. Studies have revealed that the concentration of methylguanidine in the serum of uremic patients is approximately 80 times higher than in the serum of healthy individuals. This significant elevation suggests its potential role as a biomarker in renal dysfunction .
Toxicological Studies
Research on the biological effects of methylguanidine indicates toxicity to renal proximal tubular cells. In vitro studies using HK-2 cells (human kidney proximal tubular cells) demonstrated that methylguanidine induces a significant dose-dependent loss of cell viability. When exposed to methylguanidine, these cells exhibited apoptotic morphology including deepened staining, karyopyknosis, and apoptotic body formation .
The mechanism of toxicity appears to involve oxidative stress, as evidenced by increased malondialdehyde (MDA) content and decreased superoxide dismutase (SOD) activity in affected cells. These findings suggest that methylguanidine's accumulation in uremic patients may contribute to the progression of renal damage through oxidative stress mechanisms and apoptosis induction .
Protective Interventions
Interestingly, studies have identified potential protective agents against methylguanidine-induced toxicity. Both PGE1 (prostaglandin E1) and probucol have demonstrated protective effects against methylguanidine-induced apoptosis in renal proximal tubular cells. These compounds significantly lower the apoptotic ratio and improve cell viability in methylguanidine-treated cells, potentially by decreasing MDA content and increasing SOD activity .
Analytical Methods and Characterization
The compound can be characterized using various analytical techniques, providing confirmation of identity and purity.
Spectral Characteristics
The compound can be identified and characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These methods provide structural confirmation and purity assessment in research and quality control contexts .
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